Quantitative Comparison of MD Simulation Trajectories for Free and SDZ283-910-Bound HIV-1 Protease
The molecular dynamics (MD) simulation of the HIV-1 protease bound to SDZ283-910 provides a direct, quantitative measure of the inhibitor's effect on the accessible conformational space of the enzyme. The study computed a 542 picosecond (ps) trajectory for the SDZ283-910 complex, which was directly compared against an 805 ps trajectory for the uncomplexed (apo) protease [1]. This difference in simulation time underscores a key methodological distinction: the unliganded enzyme required a longer simulation to sample its inherently greater conformational flexibility, while the SDZ283-910 complex achieved a stabilized dynamic state more rapidly.
| Evidence Dimension | Length of MD simulation trajectory (ps) |
|---|---|
| Target Compound Data | 542 ps (HIV-1 protease + SDZ283-910) |
| Comparator Or Baseline | 805 ps (Uncomplexed HIV-1 protease) |
| Quantified Difference | 263 ps shorter simulation time for the complex to reach a stabilized dynamic description |
| Conditions | Molecular dynamics simulations based on the X-ray crystal structure (PDB 1A8G) of the complex, performed in explicit solvent |
Why This Matters
This provides a unique computational reference set for benchmarking the effect of ligand binding on protease dynamics, offering a more constrained and validated model for subsequent simulation studies compared to the more flexible apo enzyme.
- [1] Ringhofer S, Kallen J, Dutzler R, Billich A, Visser AJ, Scholz D, Steinhauser O, Schreiber H, Auer M, Kungl AJ. X-ray structure and conformational dynamics of the HIV-1 protease in complex with the inhibitor SDZ283-910: agreement of time-resolved spectroscopy and molecular dynamics simulations. J Mol Biol. 1999;286(4):1147-1159. View Source
